N-(3-Chloro-2-methylbenzyl)butan-1-amine
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Overview
Description
N-(3-Chloro-2-methylbenzyl)butan-1-amine is an organic compound characterized by the presence of a butan-1-amine group attached to a benzyl ring substituted with a chlorine atom at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylbenzyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzyl chloride and butan-1-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methylbenzyl chloride is added dropwise to a solution of butan-1-amine in an appropriate solvent like ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylbenzyl)butan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of N-(3-hydroxy-2-methylbenzyl)butan-1-amine.
Oxidation: Formation of N-(3-chloro-2-methylbenzyl)butan-1-imine.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylbenzyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylbenzyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylbenzyl)ethan-1-amine
- N-(3-Chloro-2-methylbenzyl)propan-1-amine
- N-(3-Chloro-2-methylbenzyl)pentan-1-amine
Uniqueness
N-(3-Chloro-2-methylbenzyl)butan-1-amine is unique due to its specific substitution pattern on the benzyl ring and the length of the butan-1-amine chain. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-4-8-14-9-11-6-5-7-12(13)10(11)2/h5-7,14H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXQEWGIEGCFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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